molecular formula C8H7BrO2 B015216 2-Bromo-2'-hydroxyacetophenone CAS No. 2491-36-3

2-Bromo-2'-hydroxyacetophenone

Cat. No.: B015216
CAS No.: 2491-36-3
M. Wt: 215.04 g/mol
InChI Key: SGPKEYSZPHMVNI-UHFFFAOYSA-N
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Description

2-Bromo-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2. It is characterized by the presence of bromine and hydroxy functional groups attached to an acetophenone backbone. This compound is known for its applications in various chemical processes and is typically found as a pale yellow to yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2’-hydroxyacetophenone can be synthesized through the bromination of 2-hydroxyacetophenone. One common method involves the reaction of 2-hydroxyacetophenone with bromine in chloroform under reflux conditions. The reaction is typically carried out at a temperature range of 70-80°C, resulting in the formation of 2-Bromo-2’-hydroxyacetophenone with a yield of around 55% .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2’-hydroxyacetophenone may involve the use of large-scale bromination reactors where 2-hydroxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2’-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Scientific Research Applications

2-Bromo-2’-hydroxyacetophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and dyes

Comparison with Similar Compounds

  • 2-Bromo-3’-hydroxyacetophenone
  • 2-Bromo-4’-hydroxyacetophenone
  • 2-Bromo-5’-hydroxyacetophenone

Comparison: 2-Bromo-2’-hydroxyacetophenone is unique due to the specific positioning of the bromine and hydroxy groups on the acetophenone backbone. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its analogs, 2-Bromo-2’-hydroxyacetophenone may exhibit different reactivity patterns and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-bromo-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPKEYSZPHMVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179618
Record name 2-Hydroxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-36-3
Record name 2-Bromo-1-(2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphenacyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2'-hydroxyacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known toxicological effects of 2-Bromo-2'-hydroxyacetophenone?

A1: Research indicates that this compound can cause severe ocular irritation. A study found that the compound caused conjunctival injection, chemosis, iridal injection, corneal opacification, and a reddish discharge in rabbits. [] The severity of these effects led to the euthanization of the test subjects. [] This highlights the need for careful handling and appropriate safety measures when working with this compound.

Q2: Are there any studies on the long-term effects of this compound?

A3: The provided research papers primarily focus on acute toxicological evaluation. [, ] Information regarding long-term effects or chronic exposure is not available within these sources. Further research is needed to fully understand the potential long-term impact of this compound.

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